4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid

Catalog No.
S14027036
CAS No.
M.F
C7H8F3NO4
M. Wt
227.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic a...

Product Name

4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid

IUPAC Name

4-(2,2,2-trifluoroacetyl)morpholine-2-carboxylic acid

Molecular Formula

C7H8F3NO4

Molecular Weight

227.14 g/mol

InChI

InChI=1S/C7H8F3NO4/c8-7(9,10)6(14)11-1-2-15-4(3-11)5(12)13/h4H,1-3H2,(H,12,13)

InChI Key

WYAONBTWVYMDGK-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1C(=O)C(F)(F)F)C(=O)O

4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid is a fluorinated compound characterized by the presence of a trifluoroacetyl group attached to a morpholine ring with a carboxylic acid functional group. This compound is notable for its unique structural features, which include a morpholine ring—a six-membered heterocycle containing one nitrogen atom—and the trifluoroacetyl moiety, which imparts significant chemical reactivity and biological activity. The molecular formula of this compound is C₉H₈F₃N₁O₃, and its systematic name reflects its complex structure.

The chemical reactivity of 4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid can be explored through various types of reactions:

  • Acid-Base Reactions: The carboxylic acid group can participate in proton transfer reactions, acting as an acid in the presence of bases.
  • Nucleophilic Substitution: The trifluoroacetyl group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be eliminated as carbon dioxide.
  • Reduction and Oxidation: The compound can be reduced to form alcohol derivatives or oxidized to yield various oxidized products depending on the reagents used.

4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid exhibits various biological activities due to its structural characteristics. It has been studied for potential applications as an enzyme inhibitor and in medicinal chemistry. The trifluoroacetyl group enhances lipophilicity, which may improve membrane permeability and biological efficacy. Research indicates that compounds with similar structures can exhibit antimicrobial and anti-inflammatory properties.

The synthesis of 4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid can be achieved through several methods:

  • Direct Acylation: Morpholine-2-carboxylic acid can be acylated using trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base such as triethylamine to facilitate the reaction.
    Morpholine 2 carboxylic acid+Trifluoroacetyl chloride4 2 2 2 Trifluoroacetyl morpholine 2 carboxylic acid\text{Morpholine 2 carboxylic acid}+\text{Trifluoroacetyl chloride}\rightarrow \text{4 2 2 2 Trifluoroacetyl morpholine 2 carboxylic acid}
  • Reflux Method: The reaction mixture can be refluxed in an organic solvent such as dichloromethane to ensure complete conversion.
  • Purification Techniques: Post-synthesis purification may involve recrystallization or chromatography to isolate the desired product from by-products.

4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid has potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing biologically active compounds.
  • Organic Synthesis: Utilized in creating complex organic molecules due to its reactive functional groups.
  • Agricultural Chemistry: Investigated for potential use in agrochemicals due to its biological activity.

Interaction studies of 4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid focus on its binding affinity with various biological targets such as enzymes and receptors. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways. Further research is necessary to elucidate the detailed mechanisms of action and potential therapeutic benefits.

Several compounds share structural similarities with 4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid. These include:

Compound NameStructural FeaturesUnique Aspects
4-Acetylmorpholine-2-carboxylic acidAcetyl group instead of trifluoroacetylLess lipophilic compared to trifluoro derivative
4-(Trifluoromethyl)phenylmorpholineTrifluoromethyl substituent on phenyl ringExhibits different electronic properties
Morpholine-3-carboxylic acidCarboxylic acid at different positionLacks fluorination; different reactivity
4-(Fluoro)phenylmorpholineFluorine substitution on phenyl ringDifferent biological activity profile

The uniqueness of 4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid lies in its trifluoroacetyl group which significantly enhances its chemical reactivity and biological interactions compared to other morpholine derivatives. This compound's ability to modulate biological systems makes it a valuable candidate for further research in medicinal chemistry and drug development.

XLogP3

0.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

227.04054222 g/mol

Monoisotopic Mass

227.04054222 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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